MC-Cam

Description

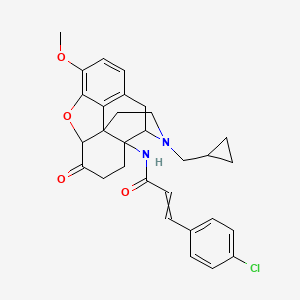

Methoclocinnamox (MC-CAM) is a 14-cinnamoylamino codeinone derivative belonging to the class of 14-aminomorphinones and codeinones. Developed as a structural analog of clocinnamox (C-CAM), this compound exhibits a unique pharmacological profile characterized by partial µ-opioid receptor agonism followed by long-lasting µ-antagonist effects . Unlike its parent compound C-CAM, which is a pure µ-antagonist, this compound demonstrates partial agonist activity upon peripheral administration in vivo, with pseudo-irreversible receptor binding that results in prolonged antagonism lasting several days . Its µ-opioid receptor affinity (Ki = 0.46 nM) is comparable to C-CAM (Ki = 0.25 nM) and DOC-CAM (Ki = 0.54 nM), a dehydroxylated analog .

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31ClN2O4/c1-36-23-10-7-20-16-24-30(32-25(35)11-6-18-4-8-21(31)9-5-18)13-12-22(34)28-29(30,26(20)27(23)37-28)14-15-33(24)17-19-2-3-19/h4-11,19,24,28H,2-3,12-17H2,1H3,(H,32,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSMGMMAKBCSRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)NC(=O)C=CC7=CC=C(C=C7)Cl)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

MC-CAM undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific application and desired outcome. The major products formed from these reactions are typically tailored to enhance the compound’s properties for electronic and optical device applications .

Scientific Research Applications

MC-CAM has a wide range of scientific research applications. It is used in the development of organic and hybrid organic-inorganic materials for electronic and optical devices. The compound’s unique properties make it suitable for use in chemistry, biology, medicine, and industry. Research at the Mitsubishi Chemical Center for Advanced Materials focuses on leveraging this compound for innovative applications in these fields .

Comparison with Similar Compounds

Key Research Findings and Contradictions

- Metabolism and Antagonism : Early hypotheses attributed this compound’s delayed antagonism to its metabolite C-CAM . However, intracerebroventricular (i.c.v.) administration studies confirmed this compound’s intrinsic activity, independent of metabolism .

- Structural-Activity Relationships: The 14-cinnamoylamino group is critical for high µ-affinity, while the 3-alkoxy group modulates agonist/antagonist balance . Substitution at the 2'-position (e.g., Cl, CH3) enhances agonist potency, whereas 4'-NO2 reduces efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.